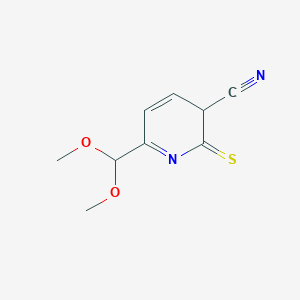
3-Pyridinecarbonitrile, 6-(dimethoxymethyl)-1,2-dihydro-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dimethoxymethyl)-2-mercaptonicotinonitrile is an organic compound that features a nicotinonitrile core with a dimethoxymethyl group at the 6-position and a mercapto group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane under acidic conditions.
Addition of the Mercapto Group: The mercapto group can be added through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(dimethoxymethyl)-2-mercaptonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(dimethoxymethyl)-2-mercaptonicotinonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(methoxymethyl)-2-mercaptonicotinonitrile
- 6-(ethoxymethyl)-2-mercaptonicotinonitrile
- 6-(dimethoxymethyl)-2-hydroxynicotinonitrile
Uniqueness
6-(dimethoxymethyl)-2-mercaptonicotinonitrile is unique due to the presence of both the dimethoxymethyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
6-(dimethoxymethyl)-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,6,9H,1-2H3 |
Clave InChI |
KSHHOZPKYOQCMN-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=NC(=S)C(C=C1)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
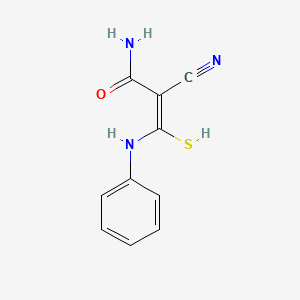
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
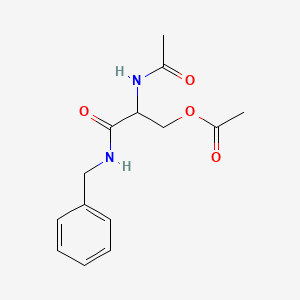
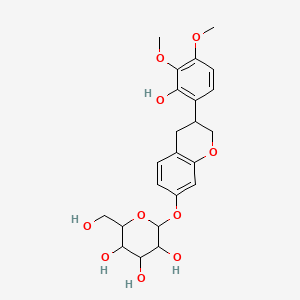
![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)
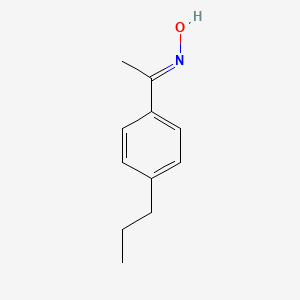
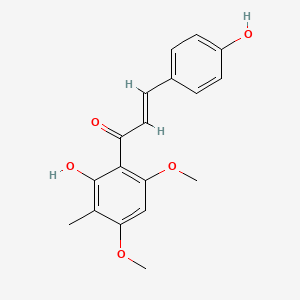
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
